molecular formula C10H10O2 B3190694 4-Vinylphenylacetic acid CAS No. 46122-65-0

4-Vinylphenylacetic acid

Cat. No.: B3190694
CAS No.: 46122-65-0
M. Wt: 162.18 g/mol
InChI Key: CYOAEBLVGSUAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Vinylphenylacetic acid (4VG) is a phenylacetic acid derivative featuring a vinyl group (-CH=CH₂) attached to the para position of the benzene ring. This compound serves as a critical intermediate in the synthesis of biobased polymers and functionalized derivatives. For example, 2-methoxy-4-vinylphenyl butyrate (But4VG) and 2-methoxy-4-vinylphenyl pivalate (Piv4VG) are synthesized via two primary routes: (1) reaction with sodium butyrate/pivalate and acyl chlorides, or (2) DCC/DMAP-catalyzed esterification with carboxylic acids. These methods yield colorless to pale yellow oils with high purity (51–99% yields) . The vinyl group enhances reactivity, enabling polymerization and copolymerization applications, distinguishing 4VG from other phenylacetic acid derivatives.

Properties

IUPAC Name

2-(4-ethenylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h2-6H,1,7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOAEBLVGSUAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Vinylphenylacetic acid can be synthesized through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Another method involves the hydrolysis of phenylacetonitrile, which can be catalyzed by sulfuric acid or hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using readily available starting materials. The process often includes steps such as hydrolysis, oxidation, and purification to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Vinylphenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Vinylphenylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Vinylphenylacetic acid involves its interaction with various molecular targets and pathways. The vinyl group allows for polymerization reactions, while the phenylacetic acid moiety can participate in hydrogen bonding and other interactions with biological molecules. These properties make it a versatile compound in both chemical and biological contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 4VG and analogous compounds, focusing on structural features, physicochemical properties, and applications.

Table 1: Key Properties of 4-Vinylphenylacetic Acid and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Melting Point (°C) Solubility Key Applications
This compound C₁₀H₁₀O₂ 162.19 -COOH, -CH=CH₂ Not reported* Organic solvents (e.g., ethanol) Polymer precursors
4-Hydroxyphenylacetic acid C₈H₈O₃ 152.15 -COOH, -OH 149–151 Water, ethanol Microbial metabolite
4-Hydroxycinnamic acid C₉H₈O₃ 164.16 -COOH, -OH, -CH=CH- 214–217 Ethanol, DMSO; low water solubility Antioxidant, UV filters
Caffeic acid C₉H₈O₄ 180.16 -COOH, 2×-OH, -CH=CH- 223–225 Alcohols, DMSO; insoluble in water Dietary supplements
4-Nitrophenylacetic acid C₈H₇NO₄ 181.15 -COOH, -NO₂ 153–155 Ethanol, benzene; slight in water Synthetic intermediates
2-(4-Octylphenyl)acetic acid C₁₆H₂₄O₂ 248.36 -COOH, -C₈H₁₇ Not reported Lipophilic solvents Surfactants, lubricants

*Derivatives of 4VG (e.g., But4VG, Piv4VG) are reported as oils, suggesting low crystallinity .

Structural and Functional Group Analysis

  • 4VG vs. 4-Hydroxyphenylacetic acid : The substitution of the hydroxyl (-OH) group in 4-hydroxyphenylacetic acid with a vinyl group in 4VG reduces hydrogen-bonding capacity, lowering water solubility but increasing reactivity toward radical polymerization. This makes 4VG more suitable for polymer chemistry than its hydroxylated counterpart .
  • 4VG vs. 4-Hydroxycinnamic acid : Both contain a vinyl moiety, but 4-hydroxycinnamic acid has an additional hydroxyl group conjugated to the aromatic ring. This conjugation enhances UV absorption and antioxidant activity, whereas 4VG’s lack of hydroxyl groups limits its role in redox reactions but improves stability under acidic conditions .
  • 4VG vs. Caffeic acid: Caffeic acid’s dihydroxy-substituted aromatic ring confers strong chelating and free-radical-scavenging properties, whereas 4VG’s non-hydroxylated structure prioritizes synthetic versatility in material science .

Physicochemical Properties

  • Thermal Stability : The nitro group in 4-nitrophenylacetic acid increases melting point (153–155°C) compared to 4VG’s oily derivatives, highlighting the impact of electron-withdrawing groups on crystallinity .

Biological Activity

4-Vinylphenylacetic acid (4-VPA) is an aromatic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by a vinyl group attached to a phenylacetic acid structure, which contributes to its unique biological properties. This article delves into the biological activity of 4-VPA, summarizing key research findings, case studies, and synthesizing data from diverse sources.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C9H10O2\text{C}_9\text{H}_10\text{O}_2

It possesses a molecular weight of approximately 150.18 g/mol. The presence of the vinyl group enhances its reactivity, making it suitable for various chemical modifications and biological interactions.

1. Antioxidant Properties

Research has indicated that 4-VPA exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. A study showed that 4-VPA effectively scavenges free radicals, thereby reducing oxidative damage in cellular models .

2. Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. 4-VPA has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. This suggests that it may have therapeutic potential in treating inflammatory conditions .

3. Neuroprotective Effects

The neuroprotective effects of 4-VPA have been explored in several studies. For instance, it demonstrated protective effects against lipopolysaccharide (LPS)-induced neuroinflammation in animal models. The compound reduced the activation of glial cells and inhibited the expression of inflammatory mediators, suggesting its potential use in neurodegenerative disease therapies .

4. Anticancer Activity

Preliminary studies have suggested that 4-VPA may possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines by modulating signaling pathways involved in cell survival and death . Further investigation is necessary to elucidate its mechanisms of action and therapeutic efficacy.

Case Study 1: Neuroprotection Against LPS-Induced Damage

In a controlled study involving mice, researchers administered LPS to induce neuroinflammation and subsequently treated the subjects with varying doses of 4-VPA. Behavioral tests indicated improved memory performance and reduced synaptic loss compared to the control group treated only with LPS. Biochemical assays revealed decreased levels of amyloid-beta and enhanced expression of synaptic markers, highlighting the compound's neuroprotective capabilities .

Case Study 2: Inhibition of Cancer Cell Proliferation

A case study investigated the effects of 4-VPA on breast cancer cell lines. The results showed that treatment with 4-VPA led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. These findings support the potential application of 4-VPA as an adjunct therapy in breast cancer treatment .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Biological ActivityMechanism/OutcomeReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits TNF-α and IL-1β production
NeuroprotectionReduces glial activation; improves memory
AnticancerInduces apoptosis in cancer cell lines

Q & A

Q. How should researchers design experiments to investigate the compound’s interactions with biomacromolecules (e.g., proteins or DNA)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or ITC to quantify binding affinities (Kd). For structural insights, employ molecular docking (AutoDock Vina) paired with MD simulations (GROMACS). Validate with fluorescence quenching assays (Stern-Volmer plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Vinylphenylacetic acid
Reactant of Route 2
Reactant of Route 2
4-Vinylphenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.